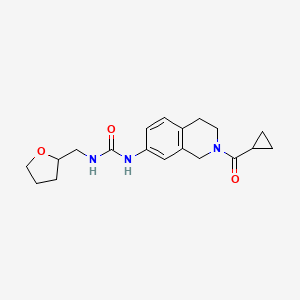

1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-18(14-3-4-14)22-8-7-13-5-6-16(10-15(13)12-22)21-19(24)20-11-17-2-1-9-25-17/h5-6,10,14,17H,1-4,7-9,11-12H2,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYWGGMFNUANRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure combining a tetrahydroisoquinoline moiety with a urea linkage and a tetrahydrofuran substituent. Its empirical formula is C₁₄H₁₈N₂O₂, with a molecular weight of approximately 250.30 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : There are indications of antibacterial and antifungal activities against specific pathogens.

- Neuroprotective Effects : The compound shows promise in protecting neural cells from oxidative stress.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs and related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as proteases and kinases, suggesting a possible mechanism for this compound as well.

- Receptor Modulation : The tetrahydroisoquinoline structure is known to interact with various neurotransmitter receptors, potentially influencing neurochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea:

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacteria/fungi | |

| Neuroprotective | Protection against oxidative stress |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropanecarbonyl group or the urea moiety may enhance potency or selectivity for specific targets.

Table 2: SAR Insights

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is with a molecular weight of approximately 343.427 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its biological activity, particularly in neuropharmacology and cancer treatment.

Anticancer Properties

Research has indicated that compounds containing tetrahydroisoquinoline structures exhibit anticancer activities. The compound's ability to interact with various biological targets suggests potential as an antiproliferative agent. For instance, studies have shown that similar urea derivatives can inhibit cancer cell proliferation effectively. A comparative analysis with other urea derivatives indicated that modifications in the structure can lead to enhanced efficacy against specific cancer cell lines such as A549 and HCT-116 .

Neuropharmacological Applications

Tetrahydroisoquinoline derivatives are also recognized for their neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. The structural features of the compound may enhance its interaction with neurotransmitter receptors, making it a candidate for further research in neuropharmacology.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves three critical steps: (1) cyclopropane ring formation via [2+1] cycloaddition using ethyl diazoacetate and a metal catalyst (e.g., Rh(II)); (2) coupling the tetrahydroisoquinoline core with the cyclopropanecarbonyl group using peptide coupling reagents (e.g., HATU/DIPEA); and (3) introducing the tetrahydrofuran-methyl urea moiety via nucleophilic substitution. Key challenges include steric hindrance during cyclopropanation and regioselectivity in urea formation. Methodological solutions:

- Use low-temperature (-20°C) conditions for cyclopropanation to minimize side reactions .

- Employ orthogonal protecting groups (e.g., Boc for amines) to ensure stepwise coupling .

- Purify intermediates via preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane and tetrahydrofuran moieties?

- 1H NMR : Cyclopropane protons appear as distinct doublets of doublets (δ 1.2–1.8 ppm, J = 4–8 Hz) due to ring strain. Tetrahydrofuran methylene protons show multiplet splitting (δ 3.5–4.0 ppm) .

- 13C NMR : Cyclopropane carbons resonate at δ 10–15 ppm, while tetrahydrofuran carbons appear at δ 25–35 ppm (CH2) and δ 70–80 ppm (oxygen-bearing CH2) .

- X-ray crystallography : Resolves spatial arrangement of the cyclopropane ring and confirms stereochemistry at the tetrahydrofuran chiral center .

Q. How can researchers validate the purity of this compound before pharmacological assays?

- HPLC-UV/HRMS : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a gradient elution (0.1% formic acid in H2O/MeCN). Purity >95% is confirmed by a single peak at λ = 254 nm. HRMS (ESI+) validates the molecular ion ([M+H]+) with <2 ppm error .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for target proteins?

- Molecular docking (AutoDock Vina) : Dock the compound into the active site of a homology-modeled receptor (e.g., kinase domain). Use AMBER force fields to optimize ligand-protein interactions. Key parameters: grid size = 25 ų, exhaustiveness = 20 .

- MD simulations (GROMACS) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy (<2.5 Å) .

- Free energy calculations (MM/PBSA) : Estimate ΔG binding using 500 snapshots from the MD trajectory. Compare with experimental IC50 values to validate predictions .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Metabolite profiling : Administer the compound to liver microsomes (human/rat) and identify metabolites via LC-MS/MS. If rapid oxidation occurs (e.g., cyclopropane ring opening), modify the structure with electron-withdrawing groups to enhance stability .

- Pharmacokinetic (PK) studies : Measure plasma half-life (t1/2) and bioavailability in rodent models. Low oral absorption may require formulation with surfactants (e.g., Tween-80) or nanocrystal technology .

- Target engagement assays : Use bioluminescence resonance energy transfer (BRET) to confirm on-target activity in live cells. Discordant results may indicate off-target effects .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC; >90% remaining indicates gastric stability .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points. A sharp endothermic peak (ΔH > 100 J/g) suggests high crystallinity and thermal resistance .

- Light sensitivity : Expose solid and solution phases to UV light (254 nm) for 48 hours. Protect light-sensitive moieties (e.g., tetrahydrofuran) with amber glassware .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., cyclopropane → vinyl, tetrahydrofuran → tetrahydropyran). Test against a panel of enzymes (e.g., kinases, GPCRs) to identify critical pharmacophores .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., cyclopropane, tetrahydrofuran) to bioactivity using multiple linear regression. Prioritize modifications with >20% activity contribution .

- Parallel synthesis : Use automated liquid handlers to generate a 96-compound library. Screen in triplicate to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.